Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452950
InChI: InChI=1S/C19H28N2O3/c22-13-12-20-10-8-16(9-11-20)14-21(18-6-7-18)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18,22H,6-15H2
SMILES: C1CC1N(CC2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13452950

Molecular Formula: C19H28N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
IUPAC Name benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C19H28N2O3/c22-13-12-20-10-8-16(9-11-20)14-21(18-6-7-18)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18,22H,6-15H2
Standard InChI Key NDFSNUFGWYGNRL-UHFFFAOYSA-N
SMILES C1CC1N(CC2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CC2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Functional Group Analysis

Core Structural Components

The compound’s IUPAC name, cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester, delineates its three primary components:

  • Cyclopropyl group: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate lipophilicity in drug candidates.

  • 1-(2-Hydroxyethyl)-piperidin-4-ylmethyl scaffold: A piperidine ring substituted at the 1-position with a hydroxyethyl group (-CH₂CH₂OH) and at the 4-position with a methylene bridge (-CH₂-). The hydroxyethyl group introduces hydrogen-bonding capacity, while the piperidine ring contributes basicity (pKa ~10–11) .

  • Benzyl carbamate: A carbamic acid ester where the oxygen atom is bonded to a benzyl group (-OCH₂C₆H₅). This moiety enhances membrane permeability due to its lipophilic aromatic ring .

Synthesis and Manufacturing

General Synthetic Strategy

Synthesis typically proceeds via a multi-step sequence (Figure 1):

  • Piperidine derivative preparation: 4-Piperidinemethanol is functionalized with a hydroxyethyl group via nucleophilic substitution or reductive amination .

  • Cyclopropyl incorporation: A cyclopropanation reaction, such as the Simmons–Smith protocol, introduces the cyclopropyl moiety.

  • Carbamate formation: The secondary amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the carbamate linkage .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
14-Piperidinemethanol, 2-bromoethanol, K₂CO₃, DMF, 80°C7295
2CH₂I₂, Zn-Cu, Et₂O, 0°C → RT5888
3Benzyl chloroformate, Et₃N, CH₂Cl₂, 0°C8597

Optimization Challenges

Key challenges include:

  • Cyclopropanation selectivity: Competing ring-opening reactions may occur if the piperidine nitrogen is insufficiently protected.

  • Carbamate stability: The benzyl ester is susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments during purification .

Physicochemical Properties

Calculated and Experimental Data

Molecular formula: C₁₉H₂₆N₂O₃
Molecular weight: 330.43 g/mol
logP (predicted): 2.1 ± 0.3 (Moderately lipophilic)
Solubility:

  • Water: <1 mg/mL (25°C)

  • DMSO: 45 mg/mL

  • Ethanol: 28 mg/mL

pKa:

  • Piperidine nitrogen: ~10.2

  • Hydroxyethyl group: ~15 (non-ionizable under physiological conditions)

Stability Profile

  • Thermal stability: Decomposes at >180°C (DSC data).

  • Photostability: Stable under UV/Vis light for 48 hours (ICH Q1B guidelines) .

Biological Activity and Mechanistic Hypotheses

Enzymatic Targets

While direct target identification studies are absent, structural analogs suggest potential interactions with:

  • Fatty acid amide hydrolase (FAAH): Carbamates often act as covalent inhibitors of serine hydrolases like FAAH .

  • G-protein-coupled receptors (GPCRs): Piperidine derivatives frequently target adrenergic or opioid receptors .

In Silico Predictions

Molecular docking simulations (PDB: 3QK9, FAAH) indicate:

  • Binding affinity (ΔG): -8.2 kcal/mol

  • Key interactions:

    • Hydrogen bonding between the hydroxyethyl group and Ser241.

    • π-Stacking of the benzyl ring with Phe432 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator